Cas no 160369-85-7 (5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt)

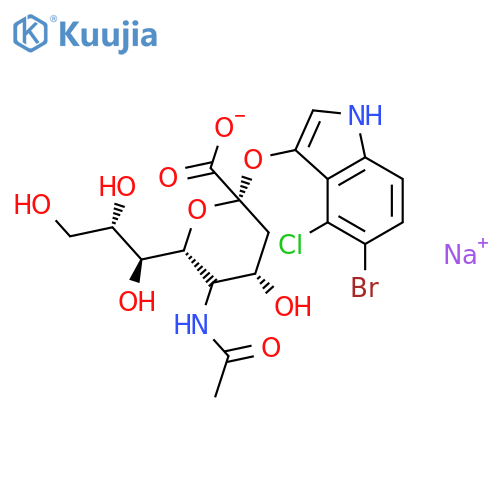

160369-85-7 structure

商品名:5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt

CAS番号:160369-85-7

MF:C19H21BrClN2NaO9

メガワット:559.724815130234

MDL:MFCD00792680

CID:65557

PubChem ID:24891798

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid sodium salt

- 5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt (X-NeuNAc)

- 5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt

- 5-BROMO-4-CHLORO-3-INDOLYL-A-D-N-ACETYLNEURAMINIC ACID, SODIUM SALT

- 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid(sodium salt)

- 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic Acid, Sodium Salt

- X-NeuNAc

- 5-BroMo-4-chloro-3-indolyl a-d-n(-20`C)

- X-Neu5Ac

- X-NANA.Na

- 5-bromo-4-chloro-3-indolyl α-D-N-*acetylneuramini

- 5-bromo-4-chloro-3-indolyl A-D-N-*acetylneuramini

- 5-bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid

- 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Na

- 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic Acid, Sodium Sal

- 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt

-

- MDL: MFCD00792680

- インチ: 1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1/t10-,11-,15-,16-,17?,19-;/m1./s1

- InChIKey: MNWWXEDVLXNFDD-GNZCRVNMSA-M

- ほほえんだ: O=C([C@@]1(OC2=CNC3=C2C(Cl)=C(Br)C=C3)C[C@H](O)[C@@H](NC(C)=O)[C@H]([C@H](O)[C@H](O)CO)O1)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 558.00200

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 33

- 回転可能化学結合数: 7

じっけんとくせい

- ゆうかいてん: 183°C dec.

- あんていせい: Moisture, Temperature sensitive

- PSA: 184.40000

- LogP: -0.83170

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:1

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD102928)

- リスク用語:R36/37/38

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1250478-50mg |

-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-3-yl)-, sodium salt (1:1) |

160369-85-7 | 97% | 50mg |

$500 | 2023-05-18 | |

| TRC | B682300-50mg |

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt |

160369-85-7 | 50mg |

$ 2147.00 | 2023-04-18 | ||

| Chemenu | CM100284-100mg |

5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid sodium salt |

160369-85-7 | 98% | 100mg |

$561 | 2021-06-15 | |

| abcr | AB259128- |

5-Bromo-4-chloro-3-indoxyl-alpha-D-N-acetylneuraminic acid, sodium salt; . |

160369-85-7 | €258.30 | 2022-03-03 | |||

| TRC | B682300-2mg |

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt |

160369-85-7 | 2mg |

$ 144.00 | 2023-04-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | X820580-100mg |

5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt (X-NeuNAc) |

160369-85-7 | 97% | 100mg |

¥3,600.00 | 2022-10-10 | |

| eNovation Chemicals LLC | Y1250478-100mg |

-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-3-yl)-, sodium salt (1:1) |

160369-85-7 | 97% | 100mg |

$700 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BB558-2mg |

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt |

160369-85-7 | 97% | 2mg |

¥405.0 | 2022-02-28 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB8395-25mg |

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt |

160369-85-7 | ≥98% | 25mg |

¥2100元 | 2023-09-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-217158-10 mg |

5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt, (Out of Stock: Availability 7/28/23) |

160369-85-7 | ≥98% | 10mg |

¥1,880.00 | 2023-07-11 |

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt 関連文献

-

Richard C. Murdock,Karen M. Gallegos,Joshua A. Hagen,Nancy Kelley-Loughnane,Alison A. Weiss,Ian Papautsky Lab Chip 2017 17 332

160369-85-7 (5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:160369-85-7)5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt

清らかである:99%

はかる:100mg

価格 ($):399.0